Nmdpef

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S29434 是一种有效的醌还原酶 2 抑制剂,醌还原酶 2 是一种参与天然醌解毒的酶。

准备方法

S29434 的合成已通过两种不同的合成路线进行了探索。两种路线都涉及多个步骤,包括关键中间体的形成和最终产物的纯化。 所引用研究的补充材料中提供了详细的合成路线和反应条件 。 S29434 的工业生产方法没有广泛记录,但该化合物已通过液相色谱-质谱法和核磁共振法合成,纯度超过 99% 。

化学反应分析

S29434 经历各种化学反应,包括氧化和还原。 这些反应中常用的试剂包括 N-苄基二氢烟酰胺和 N-核糖基二氢烟酰胺 。 从这些反应中形成的主要产物通常与抑制活性氧物质的产生有关 。

科学研究应用

Neuroprotective Applications

Mechanism of Action

NMDPEF functions primarily as an inhibitor of quinone oxidoreductase 2 (QR2), an enzyme involved in the detoxification of reactive oxygen species (ROS). By inhibiting QR2, this compound reduces the formation of ROS, which are known to contribute to oxidative stress and neurodegenerative diseases. The compound exhibits a potent inhibitory effect with an IC50 value ranging from 5 nM to 16 nM, indicating its high potency in this regard.

Case Studies

- Alzheimer's Disease : Research indicates that this compound may improve cognitive function and memory in animal models of Alzheimer's disease by reactivating acetylcholinesterase (AChE), which is often deficient in such conditions. A study published in "Life Sciences" reported significant improvements in memory and cognitive performance among mice treated with this compound after being induced with Alzheimer's-like symptoms.

- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to restore autophagic flux disrupted by neurotoxic agents. This suggests a potential therapeutic avenue for mitigating the effects of Parkinson's disease through enhanced cellular recycling processes.

Antidote for Organophosphate Poisoning

This compound has been investigated for its potential as an antidote for organophosphate poisoning, a serious condition resulting from exposure to certain pesticides and nerve agents. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and severe neurological symptoms.

Research Findings

Studies have demonstrated that this compound can effectively reactivate AChE inhibited by organophosphates both in vitro and in vivo. For instance, experiments using rat brain homogenates exposed to the organophosphate parathion showed that treatment with this compound led to significant reactivation of AChE. However, further clinical studies are necessary to establish its efficacy and safety in humans.

Safety Profile and Handling

While the safety profile of this compound is not extensively documented, it is essential to handle this synthetic compound with appropriate laboratory precautions due to its potent biological activity. Research on its long-term effects and potential side effects is ongoing, emphasizing the need for careful evaluation before clinical application.

作用机制

S29434 的作用机制涉及其对醌还原酶 2 的抑制作用。 该酶通常识别 NADH 的代谢产物(如 N-甲基和 N-核糖基二氢烟酰胺)作为电子供体 。 通过抑制醌还原酶 2,S29434 减少活性氧物质的产生,从而减轻氧化应激及其相关的细胞损伤 。

相似化合物的比较

S29434 在作为醌还原酶 2 抑制剂的高特异性和效力方面是独一无二的。 类似的化合物包括白藜芦醇,它也抑制醌还原酶 2,但具有不同的结合动力学和稳定性 。 醌还原酶 2 的其他抑制剂包括氯喹和 1-甲基-4-苯基吡啶鎓,但 S29434 因其纳摩尔抑制浓度和高纯度而脱颖而出 。

生物活性

N-Methyl-2-furamide (NMDPEF) is a synthetic compound recognized for its biological activity, particularly as an inhibitor of quinone oxidoreductase 2 (NQO2). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as an antidote for organophosphate poisoning. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for future research.

Inhibition of Quinone Oxidoreductase 2 (NQO2)

This compound functions primarily by inhibiting NQO2, an enzyme involved in the reduction of quinones to hydroquinones. This inhibition is crucial as it reduces the production of reactive oxygen species (ROS), which are often implicated in oxidative stress and neurodegeneration. The IC50 value of this compound ranges from 5 nM to 16 nM, indicating its high potency as an inhibitor.

Impact on Autophagy

This compound has been shown to restore autophagic flux disrupted by toxic agents such as paraquat (PQ) and 6-hydroxydopamine (6-OHDA). By inhibiting NQO2, this compound enhances autophagy in neuronal cells, thereby mitigating oxidative stress and promoting cell survival .

Table 1: Summary of Biological Activities of this compound

Organophosphate Poisoning

In studies investigating organophosphate poisoning, this compound demonstrated the ability to reactivate AChE in vitro and in vivo models. One notable study reported significant improvements in AChE activity in rat brain homogenates exposed to parathion, suggesting that this compound could serve as a potential antidote for organophosphate toxicity.

Alzheimer's Disease Models

Research on animal models of Alzheimer's disease indicates that this compound may enhance cognitive function and memory. In a study published in "Life Sciences," treatment with this compound improved memory performance in mice with induced Alzheimer's pathology. These findings suggest that this compound's ability to reactivate AChE could have therapeutic implications for cognitive decline associated with neurodegenerative disorders.

Parkinson's Disease Models

In Parkinson's disease models, this compound was shown to restore autophagic flux disrupted by neurotoxic agents. Studies indicated that treatment with this compound not only reduced oxidative stress but also enhanced the neuroprotective capabilities of astrocytes against dopaminergic cell death induced by 6-OHDA .

Table 2: Case Study Findings

Research Findings

Recent studies highlight the multifaceted roles of this compound beyond mere inhibition of NQO2. For instance:

- Oxidative Stress Reduction : Inhibition of NQO2 by this compound has been linked to decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating a reduction in oxidative damage .

- Neuroprotective Effects : The compound has shown efficacy in protecting astrocytes from oxidative damage, suggesting a broader neuroprotective role that may extend to various neurodegenerative conditions .

- Potential Side Effects : While promising, the safety profile and long-term effects of this compound remain under investigation, necessitating further clinical studies to ascertain its therapeutic viability.

属性

IUPAC Name |

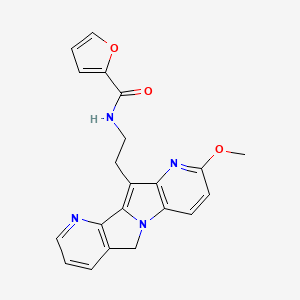

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUMLVQBQKCJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.

Q2: What is the role of this compound in protecting against paraquat-induced toxicity?

A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。